molecular formula C27H29N3OS2 B12030063 (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623940-35-2

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12030063
CAS No.: 623940-35-2
M. Wt: 475.7 g/mol
InChI Key: ZPUDENWDZVXBGA-CLCOLTQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and an octyl chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-octyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazolidinone ring.

    Reduction: Reduced forms of the pyrazole or thiazolidinone moieties.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its unique structure and biological activity suggest it could be useful in treating various diseases, including infections and cancer.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one lies in its octyl chain, which imparts distinct physicochemical properties. This structural feature may enhance its solubility, stability, and biological activity compared to similar compounds with shorter alkyl chains.

Properties

CAS No.

623940-35-2

Molecular Formula

C27H29N3OS2

Molecular Weight

475.7 g/mol

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N3OS2/c1-2-3-4-5-6-13-18-29-26(31)24(33-27(29)32)19-22-20-30(23-16-11-8-12-17-23)28-25(22)21-14-9-7-10-15-21/h7-12,14-17,19-20H,2-6,13,18H2,1H3/b24-19-

InChI Key

ZPUDENWDZVXBGA-CLCOLTQESA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.